![molecular formula C10H13N3O B1529838 2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine CAS No. 925920-66-7](/img/structure/B1529838.png)
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine
Overview
Description
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine (DMBXA) is an organic compound with a wide range of applications in scientific research. Its unique chemical structure enables it to act as a substrate for a variety of biochemical reactions and to interact with a range of biological molecules. This article provides a comprehensive overview of DMBXA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Drug and Gene Delivery Systems
This compound is utilized in the creation of nanocarriers for drug and gene delivery. The amphiphilic block copolymers modified with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) side chains can form micelles in aqueous media. These micelles can be loaded with therapeutic agents like quercetin and DNA for codelivery, aiming to enhance the efficacy of cancer therapy .
Antibacterial Applications
The antibacterial properties of PDMAEMA are harnessed by incorporating it into amphiphilic copolymers. These copolymers exhibit significant inhibition of bacterial growth and biofilm adhesion, making them suitable for antifouling applications. They can be used in the development of bioreactors, sensors, surgical equipment, and drug delivery devices .
Gene Delivery
PDMAEMA’s ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA, makes it a candidate for gene delivery applications. Its positive charge facilitates the formation of these complexes, which are essential for the efficient transfer of genetic material .
Ocular Drug Delivery
The compound’s derivatives have been used to synthesize crosslinked PDMAEMA nanogels loaded with pilocarpine hydrochloride , serving as an ocular drug delivery system. This application is particularly relevant for treatments requiring localized and controlled drug release .
Anticancer Therapy
Thermosensitive and crosslinked PDMAEMA nanogels have also been exploited in anticancer therapy. These nanogels can be used as a drug delivery system for doxorubicin , a common chemotherapy drug, enhancing its delivery and effectiveness against cancer cells .
Heavy Metal Adsorption
PDMAEMA-based materials have shown high efficiency in the adsorption of heavy metals from aqueous solutions. For instance, they have been used for the adsorption of chromium (VI) ions, which is crucial for water purification and environmental remediation efforts .
Mechanism of Action
Mode of Action
It is suggested that it may act differently than other 8-hydroxyquinolines .
Biochemical Pathways
It is suggested that the compound may induce alterations to metal ion homeostasis .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
properties
IUPAC Name |
2-[(dimethylamino)methyl]-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-13(2)6-10-12-8-5-7(11)3-4-9(8)14-10/h3-5H,6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEGQCHRSZABRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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